molecular formula C7H14N2O3 B6693399 2-(5-Aminopentanoylamino)acetic acid

2-(5-Aminopentanoylamino)acetic acid

Cat. No.: B6693399
M. Wt: 174.20 g/mol
InChI Key: MGIBZLQLEIMPGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Aminopentanoylamino)acetic acid is a synthetic amino acid derivative characterized by a pentanoyl backbone linked via an amide bond to a glycine moiety. Its synthesis likely involves multi-step reactions, such as amidation and hydrolysis, akin to methods described for structurally related compounds ().

Properties

IUPAC Name

2-(5-aminopentanoylamino)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c8-4-2-1-3-6(10)9-5-7(11)12/h1-5,8H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIBZLQLEIMPGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Aminopentanoylamino)acetic acid can be achieved through several methods. One common approach involves the reaction of 5-aminopentanoic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(5-Aminopentanoylamino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or other derivatives.

Scientific Research Applications

2-(5-Aminopentanoylamino)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Aminopentanoylamino)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include:

5-Aminopentanoic Acid () IUPAC Name: 5-Aminopentanoic acid Key Differences: Lacks the acetamido-glycine moiety present in the target compound. Properties: Forms a lactam (2-piperidinone) upon melting, a feature absent in 2-(5-Aminopentanoylamino)acetic acid due to steric hindrance from the glycine group. Biological Relevance: Simpler structure limits its use in complex peptide synthesis compared to the target compound.

2-Amino-5-(ethylamino)-5-oxopentanoic Acid () IUPAC Name: 2-Amino-5-(ethylamino)-5-oxopentanoic acid Key Differences: Substitution of the ethylamino group instead of the glycine-linked amide. Applications: Likely used in niche biochemical studies due to its glutamine-like structure.

2-Aminoheptanoic Acid () IUPAC Name: 2-Aminoheptanoic acid Key Differences: Longer carbon chain (7 vs. 5 carbons), altering hydrophobicity and solubility. Synthesis: Applications in custom peptide synthesis, but longer chains may reduce bioavailability.

Physicochemical Properties

Property This compound (Estimated) 5-Aminopentanoic Acid () 2-Amino-5-(ethylamino)-5-oxopentanoic Acid ()
Molecular Weight ~175–190 g/mol 117.15 g/mol 175.18 g/mol
Melting Point Likely >150°C (prevents lactamization) 157–158°C (dec.) Not reported
Solubility Moderate in water (amide and carboxylate groups) High (smaller aliphatic chain) Moderate (amide and ethylamino groups)
Key Reactivity Amide bond hydrolysis, peptide coupling Lactam formation Glutamine-like enzymatic interactions

Contrasts with Aromatic Derivatives

Compounds like 5-Acetamido-2-aminobenzoic acid () and 2-Amino-2-(5-chloro-2-fluorophenyl)acetic acid () exhibit aromatic backbones, leading to:

  • Increased Hydrophobicity : Limits water solubility but enhances membrane permeability.
  • Electronic Effects : Electron-withdrawing groups (e.g., halogens) alter reactivity in electrophilic substitutions.

Research Findings and Gaps

  • Structural Insights : The glycine moiety in the target compound may enhance peptide stability compared to simpler aliphatic analogs () .
  • Synthesis Challenges: Multi-step reactions (e.g., Knoevenagel condensation in ) may require optimization for scalability .
  • Unresolved Data: Exact melting points and toxicity profiles of this compound remain speculative, necessitating further experimental validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.